ethyl N-(1,2-benzothiazol-3-yl)carbamate
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Overview
Description
Ethyl N-(1,2-benzothiazol-3-yl)carbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1,2-benzothiazol-3-yl)carbamate typically involves the reaction of 2-aminobenzenethiol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
Ethyl N-(1,2-benzothiazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Mechanism of Action
The mechanism of action of ethyl N-(1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl N-(1,2-benzothiazol-3-yl)carbamate include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- 6-Nitrobenzothiazole
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ethyl carbamate group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in various applications .
Properties
CAS No. |
104121-54-2 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl N-(1,2-benzothiazol-3-yl)carbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
XNYFYVLXYRSCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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